(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a hydroxyphenyl group, and an imino group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-acetylindan-1-one under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one: A similar compound with slight structural variations.
4-Hydroxybenzaldehyde derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
184583-69-5 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-acetyl-3-(4-hydroxyphenyl)iminoinden-1-one |
InChI |
InChI=1S/C17H13NO3/c1-10(19)15-16(18-11-6-8-12(20)9-7-11)13-4-2-3-5-14(13)17(15)21/h2-9,15,20H,1H3 |
InChI Key |
NVWLKGAYEZWUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=NC2=CC=C(C=C2)O)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.